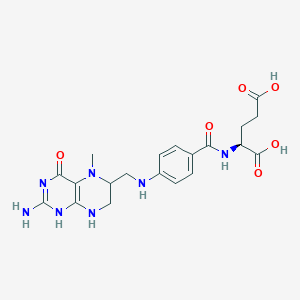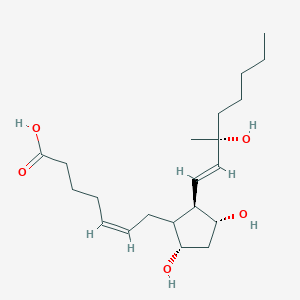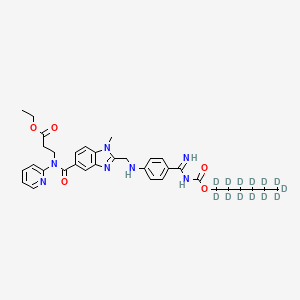
5-PAHSA-d31
説明
5-PAHSA-d31 is a useful research compound. Its molecular formula is C34H66O4 and its molecular weight is 570.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-PAHSA-d31 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-PAHSA-d31 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Regulation of Metabolism in Adipose Tissue : 5-PAHSA plays a critical role in the metabolic response of white adipose tissue to cold exposure in mice, affecting both lipogenesis and lipolysis. This lipokine promotes glucose metabolism in a different way from insulin, demonstrating its unique role in metabolic health (Paluchová et al., 2019).
Potential in Diabetes Treatment : Studies have shown that 5-PAHSA may have therapeutic potential for diabetes, as it positively affects pseudoislet proliferation and increases glucose-stimulated insulin secretion (Sokołowska et al., 2022).
Influence on Glucose and Lipid Metabolism : 5-PAHSA has been found to improve glucose uptake and insulin signaling in cell models of insulin resistance. However, its effects can be impacted by high glucose concentrations, which may impair its action by inhibiting AMPK signaling and promoting inflammation (Wang, Liu, & Fang, 2019).
Protection Against Colitis : PAHSAs, including 5-PAHSA, have shown efficacy in protecting against colitis by regulating gut innate and adaptive immune responses. This suggests its potential use in inflammation-driven diseases (Lee et al., 2016).
Neuroprotective Role : 5-PAHSA may play a neuroprotective role in diabetic-related neurological dysfunction by regulating autophagy and inhibiting the m-TOR-ULK1 pathway (Wang et al., 2021).
Effects on Hepatic Insulin Sensitivity : PAHSAs, including 5-PAHSA, have been shown to be hepatic insulin sensitizers, potentially improving glucose tolerance and insulin sensitivity in mice on both normal and high-fat diets. This suggests their role in managing type 2 diabetes (Santoro et al., 2018).
Measurement and Analysis Techniques : Research has also focused on developing methods for measuring PAHSAs, including 5-PAHSA, in biological samples. This is crucial for understanding their roles in health and disease (Zhang et al., 2016).
特性
IUPAC Name |
5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,16D2,18D2,20D2,22D2,24D2,26D2,31D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKCWKQYJQHJX-UKXJUSPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-PAHSA-d31 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-Bromophenyl)-2,2-difluoroethyl] diethyl phosphate](/img/structure/B8050206.png)

![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)


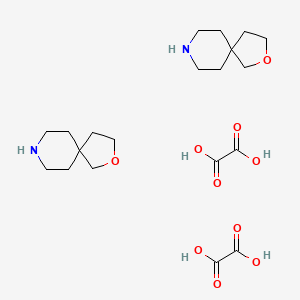


![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)
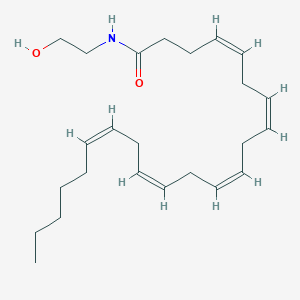
![(1R,3S,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol](/img/structure/B8050277.png)
